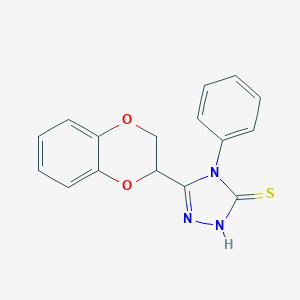
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a triazole derivative with a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities . The 2,3-dihydro-1,4-benzodioxin moiety is a type of ether that is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin moiety could potentially be formed through a cyclization reaction involving a catechol derivative .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a triazole derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions. The 2,3-dihydro-1,4-benzodioxin moiety might also undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring might contribute to its potential biological activity. The 2,3-dihydro-1,4-benzodioxin moiety might influence its solubility and stability .Applications De Recherche Scientifique
Application 1: Antibacterial Agents
- Summary of the Application: Compounds that combine sulfonamide and benzodioxane fragments have been fabricated and tested for their antibacterial potential .
- Methods of Application or Experimental Procedures: The structures of these sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . Their antibacterial potential was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis .
- Results or Outcomes: The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Application 2: Therapeutic Agents for Alzheimer’s Disease
- Summary of the Application: Compounds that combine 1,4-Benzodioxin and sulfonamide fragments have been synthesized as potential therapeutic agents for Alzheimer’s disease .
- Methods of Application or Experimental Procedures: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting compound was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .
- Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIZVRBKFHAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


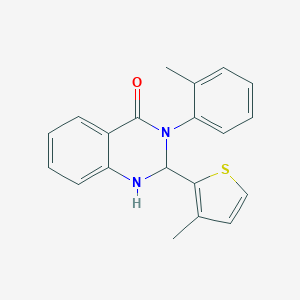
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B479436.png)
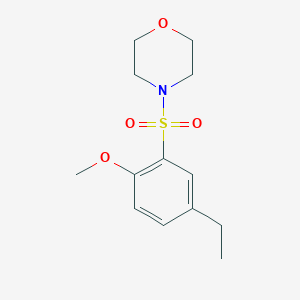
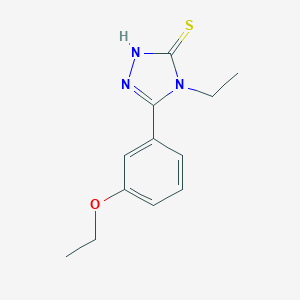
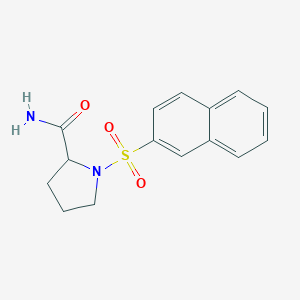

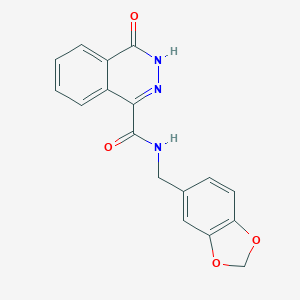
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)
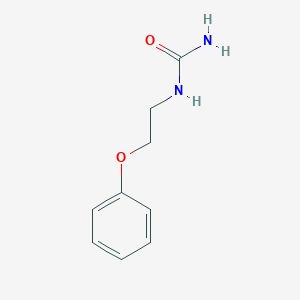
![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)
![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)
![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)
![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)